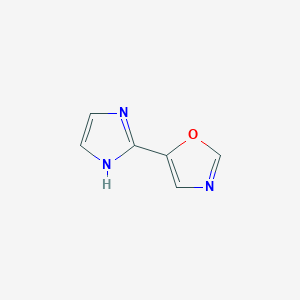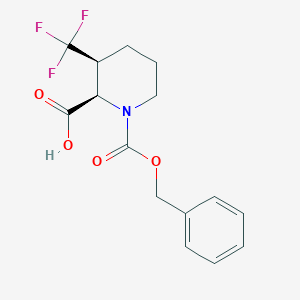![molecular formula C18H20N2O3S B11815634 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B11815634.png)
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid is a complex organic compound that features a benzimidazole core with a sulfonic acid group and a sec-butylbenzyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the sulfonic acid group and the sec-butylbenzyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Wissenschaftliche Forschungsanwendungen
1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a component in the study of biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid include other benzimidazole derivatives with different substituents or functional groups. Examples include:
- 1-Benzyl-1H-benzo[d]imidazole-2-sulfonic acid
- 1-(4-Methylbenzyl)-1H-benzo[d]imidazole-2-sulfonic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20N2O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13(2)15-10-8-14(9-11-15)12-20-17-7-5-4-6-16(17)19-18(20)24(21,22)23/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
VBPMUPGCOFGSTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B11815551.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B11815556.png)

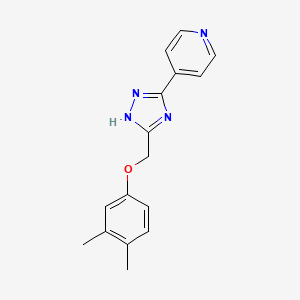

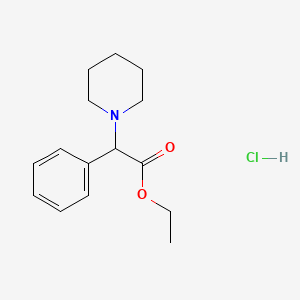
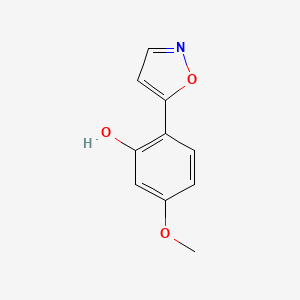

![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)

![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)

